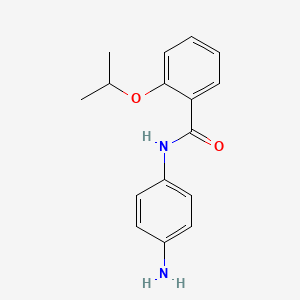

N-(4-Aminophenyl)-2-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZYBGICSSLFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-(4-Aminophenyl)-2-isopropoxybenzamide generally follows a two-step approach:

- Step 1: Formation of the N-(4-nitrophenyl)-2-isopropoxybenzamide intermediate

- Step 2: Reduction of the nitro group to the corresponding amine

This approach is supported by multiple studies, including recent peer-reviewed research articles.

Preparation of 2-Isopropoxy-4-nitrobenzoyl Intermediates

The key intermediate, 2-isopropoxy-4-nitrobenzoyl chloride or acid, is synthesized or obtained through specialized methods:

The 2-isopropoxy-4-nitrobenzoic acid is prepared by alkylation of 2-amino-5-nitrophenol with 2-iodopropane in the presence of potassium carbonate in anhydrous N,N-dimethylformamide (DMF), refluxed for 48 hours. The product is isolated by extraction and purification steps involving aqueous workup and organic solvent washes.

This acid can then be converted to the corresponding benzoyl chloride using standard chlorinating agents (e.g., thionyl chloride) for subsequent amidation reactions.

Amidation to Form N-(4-nitrophenyl)-2-isopropoxybenzamide

The amidation involves reacting commercially available 4-nitroaniline with the prepared 2-isopropoxy-4-nitrobenzoyl chloride.

The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to afford the 4-nitro-N-(4-nitrophenyl)benzamide intermediate in good to excellent yields (65–96%) as reported.

The reaction scheme is summarized below:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Nitroaniline + 2-isopropoxy-4-nitrobenzoyl chloride | Room temp to mild heating | 65–96 | High purity; intermediate for reduction |

Reduction of Nitro Groups to Amines

The critical step to obtain this compound is the reduction of nitro groups on both aromatic rings.

Two main reduction methods are employed:

- Parr hydrogenation with 5% palladium on carbon (Pd–C) catalyst under hydrogen atmosphere.

- Chemical reduction using tin(II) chloride dihydrate (SnCl2·2H2O) in acidic ethanol at around 50 °C.

The reduction selectively converts the nitro groups to amino groups without affecting other sensitive functionalities.

Purification after reduction is performed by preparative thin-layer chromatography (PTLC) on silica plates or column chromatography using neutral alumina, depending on the compound’s properties.

| Reduction Method | Conditions | Outcome | Notes |

|---|---|---|---|

| Parr hydrogenation (5% Pd–C) | Hydrogen atmosphere, room temp to 50 °C | Complete nitro to amine conversion | Preferred for clean reduction |

| SnCl2·2H2O in EtOH/HCl | 50 °C, acidic ethanol | Effective for chlorine-containing compounds | Alternative chemical reduction method |

Purification and Final Product Formation

After reduction, the product is isolated as a solid by filtration, washing with dilute acid and methanol to remove impurities.

Additional purification may involve recrystallization or chromatographic techniques to achieve high purity.

In cases where protecting groups (e.g., Boc) are used in intermediate steps, deprotection is carried out with trifluoroacetic acid (TFA) at low temperatures (0 °C) in non-protic solvents like dichloromethane to avoid decomposition of sensitive bonds.

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Alkylation | 2-Amino-5-nitrophenol + 2-iodopropane | K2CO3, DMF, reflux 48 h | 2-Isopropoxy-4-nitroaniline | Not specified | Extraction, washing, drying |

| Amidation | 4-Nitroaniline + 2-isopropoxy-4-nitrobenzoyl chloride | Room temp or mild heating | 4-Nitro-N-(4-nitrophenyl)benzamide | 65–96 | Column chromatography or recrystallization |

| Nitro group reduction | 4-Nitro-N-(4-nitrophenyl)benzamide | Pd–C hydrogenation or SnCl2·2H2O/HCl in EtOH | This compound | High | PTLC, column chromatography |

| Deprotection (if applicable) | Boc-protected intermediates | TFA at 0 °C in CH2Cl2 | Final amine product | Variable | Recrystallization |

Research Findings and Notes

The preparation methods emphasize the importance of controlling reaction conditions, particularly temperature and solvent choice, to prevent side reactions such as cleavage of sensitive bonds (e.g., PhN=C bond in imidazoline rings).

The use of Pd–C hydrogenation is preferred for its cleaner reaction profile and higher selectivity.

The synthetic route is adaptable to various substituted analogues, allowing for structure-activity relationship (SAR) studies in medicinal chemistry applications.

The yields are generally high, and purification techniques are well-established, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Recent studies have investigated the potential of aminobenzamide derivatives, including N-(4-Aminophenyl)-2-isopropoxybenzamide, as inhibitors of the DPP-IV enzyme, which plays a crucial role in glucose metabolism and is a target for diabetes treatment. A study synthesized a series of N-substituted aminobenzamide derivatives and evaluated their inhibitory effects on DPP-IV. The results indicated that some compounds exhibited significant in vitro activity, suggesting that modifications to the aminobenzamide scaffold could lead to more potent DPP-IV inhibitors .

1.2 Anticancer Activity

This compound has been explored for its anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest . The specific pathways through which this compound operates are still under investigation, but early results indicate promise for further development.

Materials Science

2.1 Synthesis of Nanofibers

The compound has been utilized in the synthesis of heterocyclic aramid nanofibers (HNFs), which have applications in advanced materials due to their high strength and thermal stability. In one study, this compound was incorporated into a polymerization process to enhance the mechanical properties of HNFs. The resulting nanofibers demonstrated improved electrical insulation and mechanical strength, making them suitable for applications in flexible electronics and composite materials .

Chemical Synthesis and Characterization

3.1 Synthetic Pathways

Various synthetic routes have been developed for producing this compound, often involving multi-step processes that include amination and acylation reactions. These methods are crucial for obtaining the compound in high purity for subsequent applications in research and industry .

3.2 Characterization Techniques

Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the molecular structure and purity of the compound, which is essential for its application in biological assays and material synthesis .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Nitrophenyl)-4-bromo-benzamide ()

- Structure: Features a nitro (-NO₂) group at the 2-position of the phenyl ring and a bromo (-Br) substituent on the benzoyl ring.

- Synthesis : Synthesized from 2-nitroaniline as a precursor, highlighting the role of nitro groups in directing electrophilic substitution reactions.

- Crystallography : The asymmetric unit contains two distinct molecules (A and B), a feature shared with its analog 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) .

N-[4-(Aminocarbonyl)phenyl]-2-isopropoxybenzamide ()

- Structure: Substituted with an aminocarbonyl (-CONH₂) group at the 4-position of the phenyl ring and a 2-isopropoxy group.

- Key Properties :

N-(4-Aminophenyl)-2-isopropoxybenzamide (Target Compound)

- Structural Distinctions: The 4-aminophenyl group (-NH₂) replaces the nitro () or aminocarbonyl () substituents.

Physicochemical Properties

Table 1: Comparative Data for Benzamide Derivatives

Key Observations:

- Electron Effects: The nitro group in ’s compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating amino group in the target compound.

Crystallographic and Conformational Differences

- ’s compound exhibits two molecules per asymmetric unit, a feature linked to steric and electronic interactions from the nitro and bromo groups.

Biological Activity

N-(4-Aminophenyl)-2-isopropoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amine group attached to a phenyl ring, along with an isopropoxy substituent. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, primarily due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways. For instance, derivatives of amine-substituted benzamides have shown promise in inhibiting DNA methyltransferases (DNMTs), which play crucial roles in epigenetic regulation and cancer biology .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its analogs. A notable study demonstrated that derivatives exhibited cytotoxicity against leukemia KG-1 cells, with IC50 values in the micromolar range. The compounds were compared to SGI-1027, a known DNMT inhibitor, suggesting a similar mechanism of action involving the reactivation of silenced genes through inhibition of DNA methylation .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 5-10 | DNMTs |

| SGI-1027 | 5 | DNMT1, 3A, 3B |

Antiviral Activity

Another area of exploration includes antiviral properties. Compounds structurally related to this compound have been investigated for their efficacy against viruses such as Ebola and Marburg. For example, certain benzamide derivatives showed effective inhibition of viral entry in cell culture models, indicating potential therapeutic applications in viral infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the aromatic rings and substitution patterns significantly influence potency and selectivity against various targets.

Key Findings:

- Substituent Effects: The presence of specific substituents can enhance or diminish activity. For instance, bulky groups may hinder access to active sites on target enzymes.

- Orientation and Bonding: The orientation of functional groups, particularly the amide bond, has been shown to affect binding affinity without major changes in overall compound stability .

Case Study 1: Inhibition of DNMTs

In a comprehensive study focusing on a series of benzamide derivatives, researchers synthesized multiple analogs including this compound. These compounds were screened for their ability to inhibit human DNMTs, revealing that certain modifications led to improved selectivity and potency against specific isoforms .

Case Study 2: Antiviral Efficacy

A separate investigation into the antiviral properties highlighted that certain derivatives exhibited EC50 values below 10 μM against both Ebola and Marburg viruses. This suggests that structural modifications could lead to significant enhancements in antiviral activity while maintaining low toxicity profiles .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (e.g., δ 7.2–7.8 ppm for benzamide protons) and isopropoxy methyl groups (δ 1.3 ppm, doublet) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

- X-ray Crystallography : Resolve stereoelectronic effects; comparable benzamide derivatives show planar amide linkages and intramolecular H-bonding .

How does the isopropoxy substituent at the 2-position influence the compound’s physicochemical properties compared to other alkoxy variants?

Advanced Research Focus

The isopropoxy group increases lipophilicity (logP ~2.5) compared to methoxy (logP ~1.8) due to its branched alkyl chain, enhancing membrane permeability. However, steric hindrance may reduce binding affinity in rigid active sites. Solubility in aqueous buffers (e.g., PBS pH 7.4) is typically <10 µM, necessitating DMSO stock solutions .

What strategies are effective in designing biological assays to evaluate the antimicrobial or antitumor potential of this compound?

Q. Basic Research Focus

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines) .

- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls like doxorubicin and account for solvent cytotoxicity .

How can researchers address discrepancies in bioactivity data observed between in vitro and preliminary in vivo models?

Advanced Research Focus

Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism) or solubility limitations. Mitigate via:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to enhance bioavailability .

- Formulation Optimization : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility .

What computational chemistry approaches are suitable for predicting the binding affinity of this compound with potential protein targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Validate with co-crystallized ligands (e.g., PDB ID 1WL for benzamide scaffolds) .

- QSAR Modeling : Corrogate substituent effects (e.g., isopropoxy vs. methoxy) on activity using descriptors like polar surface area and H-bond donor count .

How can the compound’s stability under various pH and temperature conditions be systematically assessed?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C typical for benzamides) .

What are the key considerations when performing SAR studies to optimize the pharmacodynamic profile?

Q. Advanced Research Focus

- Substituent Variation : Replace isopropoxy with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Scaffold Hybridization : Integrate pyrimidine or piperazine moieties to target specific receptors (e.g., kinase inhibitors) .

How should researchers interpret conflicting solubility measurements obtained via shake-flask vs. HPLC methods?

Q. Advanced Research Focus

- Shake-Flask : Measures equilibrium solubility but may underestimate due to aggregation.

- HPLC (UV-detection) : Overestimates if impurities co-elute. Validate with LC-MS and standardize buffer conditions (e.g., 0.01 M PBS) .

What are the best practices for scaling up synthesis from milligram to gram quantities while maintaining reproducibility?

Q. Advanced Research Focus

- Process Optimization : Use flow chemistry for amide coupling to improve heat/mass transfer .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.